Lipophilicity Advantage Over Hydroxyl Analog
N-(4-oxo-butyl)-benzamide exhibits a calculated LogP of 1.7864, which is approximately 0.6 log units higher than its reduced counterpart, N-(4-hydroxybutyl)benzamide (estimated LogP ≈ 1.2) . This difference in lipophilicity is a direct consequence of the aldehyde oxidation state versus the primary alcohol. The higher LogP value indicates enhanced partitioning into organic phases and lipid bilayers, which can be a critical determinant for passive membrane permeability in cell-based assays or in vivo models.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.7864 |
| Comparator Or Baseline | N-(4-hydroxybutyl)benzamide: LogP ≈ 1.2 |
| Quantified Difference | ΔLogP ≈ +0.59 |
| Conditions | Calculated value based on fragment contributions; ChemSrc database entry. |
Why This Matters
A LogP difference of 0.6 can alter predicted membrane permeability by a factor of 2-4x, impacting intracellular target engagement and justifying the procurement of the specific aldehyde for permeability-sensitive experiments.
